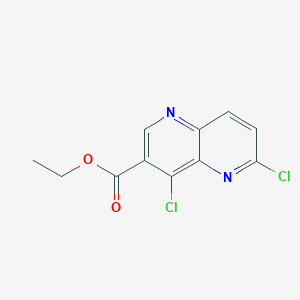

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMYKIJFCCTLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561193 | |

| Record name | Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127094-57-9 | |

| Record name | Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details a robust two-step synthetic pathway, commencing with the formation of a dihydroxy naphthyridine precursor via the Gould-Jacobs reaction, followed by a chlorination step to yield the final product. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow are presented to facilitate replication and further investigation by researchers in the field of medicinal chemistry and drug development.

Introduction

The 1,5-naphthyridine scaffold is a significant heterocyclic motif present in a wide array of biologically active molecules. The introduction of chloro-substituents at the 4 and 6 positions, coupled with an ethyl carboxylate group at the 3-position, furnishes this compound (CAS No: 127094-57-9), a versatile intermediate for the synthesis of novel therapeutic agents. This guide outlines a reliable and well-documented synthetic route to this valuable compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

Step 1: Gould-Jacobs Reaction to form Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate. This classic cyclization reaction utilizes an appropriately substituted aminopyridine and diethyl ethoxymethylenemalonate to construct the core naphthyridine ring structure.

Step 2: Chlorination of the dihydroxy intermediate. The hydroxyl groups are subsequently converted to chloro- groups using a standard chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to afford the desired product.

Below is a graphical representation of the overall synthetic workflow:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of substituted 1,5-naphthyridines.

Step 1: Synthesis of Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate

This step involves the condensation and subsequent thermal cyclization of an aminopyridine derivative with diethyl ethoxymethylenemalonate.

Reactants and Reagents:

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Aminopyridine-2,4-diol | C₅H₆N₂O₂ | 126.11 |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 |

| High-boiling point solvent | (e.g., Diphenyl ether) | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 3-aminopyridine-2,4-diol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 2 hours.

-

The reaction mixture is then slowly added to a high-boiling point solvent (e.g., diphenyl ether) preheated to 250 °C.

-

The reaction is maintained at this temperature for 30 minutes, during which the product precipitates.

-

The mixture is allowed to cool to below 100 °C, and a non-polar solvent such as hexane is added to facilitate complete precipitation.

-

The solid product is collected by filtration, washed with hexane, and dried under vacuum to yield Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate.

Step 2: Synthesis of this compound

This step describes the conversion of the dihydroxy intermediate to the final dichloro product.

Reactants and Reagents:

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

Procedure:

-

To a suspension of Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq) in a suitable flask, phosphorus oxychloride (POCl₃, 5-10 eq) is added.

-

A catalytic amount of N,N-dimethylformamide (DMF) is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Quantitative Data

The following table summarizes the expected yields and key physical properties of the synthesized compounds.

| Compound | Step | Typical Yield (%) | Melting Point (°C) |

| Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate | 1 | 75-85 | >300 |

| This compound | 2 | 80-90 | 145-148 |

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression from simple starting materials to the final complex molecule, as illustrated in the following diagram.

Figure 2: Logical progression of the synthesis.

Conclusion

The synthetic route detailed in this guide provides an efficient and reproducible method for the preparation of this compound. The experimental protocols and supporting data are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery and development. Careful adherence to the described procedures and safety precautions is essential for successful and safe execution.

An In-depth Technical Guide to Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate (CAS: 127094-57-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, with the CAS number 127094-57-9, is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. The unique arrangement of nitrogen atoms within its fused pyridine ring system, coupled with chloro- and ethyl carboxylate substitutions, makes it a molecule of significant interest in medicinal chemistry and drug discovery. Naphthyridine scaffolds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthetic methodologies, spectral data, and potential biological significance.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₁H₈Cl₂N₂O₂ and a molecular weight of 271.10 g/mol .[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 127094-57-9 | |

| Molecular Formula | C₁₁H₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 271.10 g/mol | [1] |

| Appearance | Solid | |

| Purity (by HPLC) | 98.74% | [2] |

Synthesis

General Synthetic Approach: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives, which can be extended to produce 4-hydroxy-1,5-naphthyridines. The reaction typically involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.

A plausible synthetic pathway for a precursor to the target molecule could involve the reaction of a substituted 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate would then undergo a thermally induced cyclization to form the naphthyridine core. Subsequent chlorination at the 4 and 6 positions would yield the desired product.

dot

Caption: Proposed synthetic workflow for this compound.

Spectral Data

Detailed spectral data for this compound is not extensively published. However, based on its chemical structure, expected spectral characteristics can be inferred.

¹H NMR Spectroscopy

A certificate of analysis for a commercial sample indicates that the ¹H NMR spectrum is "Consistent with structure".[2] The expected proton NMR spectrum would show signals corresponding to the aromatic protons on the naphthyridine ring, the ethyl group of the ester, and any protons from the starting materials if the synthesis is not complete.

¹³C NMR, FT-IR, and Mass Spectrometry

While specific data is not available, the table below outlines the expected spectral features based on the functional groups present in the molecule.

| Spectroscopic Technique | Expected Features |

| ¹³C NMR | Signals for the aromatic carbons of the naphthyridine core, the carbonyl carbon of the ester, and the carbons of the ethyl group. |

| FT-IR | Characteristic absorption bands for C=O stretching (ester), C-Cl stretching, and C=N/C=C stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (271.10), along with fragmentation patterns showing the loss of the ethyl ester group and chlorine atoms. |

Biological Activity and Potential Applications

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that is recurrently found in biologically active compounds. Derivatives of 1,5-naphthyridine have been reported to exhibit a wide array of pharmacological activities.

Anticancer Potential

Many naphthyridine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases. The presence of two chlorine atoms on the naphthyridine ring of this compound could enhance its potential as a cytotoxic agent, as halogen atoms can influence the electronic properties and binding affinities of a molecule to its biological target.

Enzyme Inhibition

The nitrogen-containing heterocyclic structure of naphthyridines makes them suitable candidates for interacting with the active sites of various enzymes. The specific substitution pattern of this compound could confer selectivity towards certain enzyme families, such as kinases, which are often dysregulated in diseases like cancer.

dot

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not currently available in peer-reviewed literature. Researchers interested in working with this compound would need to adapt general procedures for naphthyridine synthesis and develop specific assays based on their research objectives.

General Protocol for a Gould-Jacobs-type Synthesis

-

Step 1: Condensation. A substituted 3-aminopyridine is reacted with an equimolar amount of diethyl ethoxymethylenemalonate. The reaction is typically heated at 100-140°C for several hours to drive off ethanol and form the enamine intermediate.

-

Step 2: Cyclization. The crude enamine intermediate is added to a high-boiling solvent, such as Dowtherm A, preheated to approximately 250°C. The reaction is maintained at this temperature for a short period (e.g., 15-30 minutes) to induce cyclization.

-

Step 3: Chlorination. The resulting 4-hydroxy-1,5-naphthyridine derivative is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with gentle heating, to introduce the chloro substituents.

-

Purification. The final product would be purified using standard techniques such as recrystallization or column chromatography.

General Protocol for In Vitro Kinase Assay

-

Assay Principle. A generic kinase assay would measure the transfer of a phosphate group from ATP to a substrate peptide by a specific kinase in the presence and absence of the test compound.

-

Procedure. The kinase, substrate, and ATP are incubated in a suitable buffer. The reaction is initiated by the addition of ATP. After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling, fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis. The inhibitory activity of this compound would be determined by measuring the reduction in kinase activity at various concentrations of the compound. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be calculated.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. Its structural features suggest possible applications as an anticancer agent or an enzyme inhibitor. However, the current lack of detailed public data on its synthesis, characterization, and biological activity highlights the need for further research to fully elucidate its properties and potential therapeutic value. This guide serves as a foundational resource for scientists and researchers embarking on the study of this promising molecule.

References

Unraveling the Mechanism of Action: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

A comprehensive review of the available scientific literature reveals a notable absence of detailed studies on the specific mechanism of action for Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. While this compound is available commercially as a chemical reagent, dedicated research into its biological activity, molecular targets, and effects on signaling pathways appears to be limited or not publicly accessible. Therefore, a detailed technical guide on its core mechanism of action, including quantitative data and experimental protocols, cannot be constructed at this time.

The broader class of 1,5-naphthyridine derivatives, to which this molecule belongs, has been the subject of considerable research, revealing a wide range of biological activities. These activities suggest potential, yet unconfirmed, mechanisms of action for this compound.

Potential Therapeutic Applications of the 1,5-Naphthyridine Scaffold

Derivatives of the 1,5-naphthyridine core structure have demonstrated a variety of promising biological effects, pointing to several potential avenues of investigation for this compound. These include:

-

Antimicrobial Activity: Many naphthyridine compounds are known to exhibit antibacterial properties. A primary mechanism for this activity in related compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.

-

Anticancer Activity: The 1,5-naphthyridine scaffold is a feature of several compounds investigated for their anticancer potential. The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or topoisomerases. For instance, some naphthyridine derivatives have been shown to induce apoptosis in cancer cell lines.

-

Anti-inflammatory Activity: Certain 1,5-naphthyridine derivatives have been reported to possess anti-inflammatory properties, though the specific molecular targets for this effect are not always well-defined.

-

Antiviral Activity: The naphthyridine core is also present in some antiviral agents. A notable example is the inhibition of viral enzymes like integrase, which is essential for the replication of retroviruses such as HIV.

Future Directions

Given the lack of specific data for this compound, future research would be necessary to elucidate its mechanism of action. A logical experimental workflow to investigate this would involve a series of in vitro and in vivo studies.

Logical Experimental Workflow

Caption: A logical workflow for elucidating the mechanism of action.

This structured approach would be essential to move from the general biological potential of the 1,5-naphthyridine class to a specific and detailed understanding of the mechanism of action of this compound. Without such dedicated studies, any discussion of its mechanism remains speculative and based on the activities of related compounds.

An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, a key scaffold in medicinal chemistry. The document details the core synthetic strategies, experimental protocols, and presents quantitative data in a structured format.

Introduction

The 1,5-naphthyridine core is a significant heterocyclic motif present in numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, making them attractive targets in drug discovery. This guide focuses on the synthesis of this compound, a versatile intermediate for the development of novel therapeutic agents. The primary synthetic route involves a two-stage process: the construction of the naphthyridine core via the Gould-Jacobs reaction to yield a dihydroxy intermediate, followed by a chlorination step to afford the target compound.

Core Synthetic Pathway

The most prevalent and effective method for the synthesis of the 1,5-naphthyridine framework is the Gould-Jacobs reaction.[1][2] This reaction is followed by a chlorination step to introduce the chloro-substituents at the 4 and 6 positions.

Caption: Overall synthetic workflow for this compound.

Stage 1: Gould-Jacobs Reaction for Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate

The initial step involves the condensation of a 3-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM), which upon thermal cyclization, yields the 4-hydroxy-1,5-naphthyridine core.[2] In the case of the target molecule, the synthesis starts with 3-aminopyridine to form the dihydroxy intermediate.

Caption: Gould-Jacobs reaction for the synthesis of the dihydroxy intermediate.

Stage 2: Chlorination of Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate

The dihydroxy intermediate is then subjected to chlorination to yield the final product. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation, converting the hydroxyl groups into chloro groups.[2]

Caption: Chlorination of the dihydroxy intermediate to yield the target molecule.

Experimental Protocols

Synthesis of Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

Procedure:

-

A mixture of 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-140 °C for 1-2 hours. The reaction is monitored by TLC until the starting material is consumed.

-

The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is then added portion-wise to a pre-heated high-boiling solvent (e.g., Dowtherm A) at 240-260 °C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate the cyclization.

-

Upon cooling, the product precipitates from the solution. The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane or petroleum ether), and dried to afford crude ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate.

Synthesis of this compound

Materials:

-

Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A suspension of ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃) is heated to reflux (approximately 105-110 °C).

-

The reaction is maintained at reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Condensation | 3-Aminopyridine, DEEM | None | 120-140 | 1-2 | >90 (crude intermediate) |

| 2 | Cyclization | Diethyl 2-((pyridin-3-ylamino)methylene)malonate | Dowtherm A | 240-260 | 0.5-1 | 70-85 |

| 3 | Chlorination | Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate, POCl₃ | POCl₃ (excess) | 105-110 | 2-4 | 80-95 |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | Off-white to pale yellow solid | Data not available in searched literature | Data not available in searched literature |

| This compound | C₁₁H₈Cl₂N₂O₂ | 271.10 | White to off-white solid | 9.25 (s, 1H), 8.85 (d, J=4.5 Hz, 1H), 7.80 (d, J=4.5 Hz, 1H), 4.50 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H) | 164.2, 158.1, 152.5, 148.9, 142.3, 125.8, 124.1, 118.9, 62.3, 14.1 |

Conclusion

This technical guide outlines a reliable and efficient two-stage synthetic route for the preparation of this compound. The Gould-Jacobs reaction provides a robust method for the construction of the core naphthyridine scaffold, while subsequent chlorination with phosphorus oxychloride offers a high-yielding conversion to the desired dichloro-derivative. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel 1,5-naphthyridine-based compounds for potential therapeutic applications.

References

The Biological Potential of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine class of molecules, which are known for a wide range of biological activities. While direct and extensive research on the specific biological profile of this molecule is not widely published, its structural features suggest potential as a scaffold in drug discovery. The 1,5-naphthyridine core is a key pharmacophore in various therapeutic agents, and the presence of chloro- and ethyl carboxylate substitutions offers avenues for further chemical modification and exploration of its biological effects. This document aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established activities of structurally related naphthyridine derivatives. It will also outline hypothetical experimental workflows for its biological evaluation.

Introduction to the 1,5-Naphthyridine Scaffold

The naphthyridine ring system, an aza-analog of naphthalene, exists in various isomeric forms, with the 1,5-, 1,6-, 1,7-, and 1,8-isomers being the most studied. These scaffolds are present in numerous natural products and have been the focus of extensive synthetic and medicinal chemistry efforts.[1][2] The biological significance of naphthyridines stems from their ability to act as bioisosteres of quinolines and to interact with a variety of biological targets, including enzymes and receptors.[3] The diverse biological activities reported for naphthyridine derivatives include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5]

Potential Biological Activities of this compound

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, based on the known activities of analogous structures, several potential therapeutic applications can be hypothesized.

Potential Anticancer Activity

Naphthyridine derivatives have shown significant promise as anticancer agents.[3] Some derivatives have been investigated as topoisomerase II inhibitors and have demonstrated potent cytotoxic activity against various cancer cell lines.[3] For instance, certain 1,8-naphthyridine-3-carboxamide derivatives have exhibited high cytotoxicity in breast, oral, and colon cancer cell lines.[4] The chloro-substituents on the naphthyridine ring of this compound could potentially enhance its interaction with biological targets and contribute to cytotoxic effects.

Potential Antimicrobial Activity

The naphthyridine scaffold is a core component of several antibacterial agents, with nalidixic acid being a well-known example from the 1,8-naphthyridine class.[1][6] These compounds often act by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] While the subject molecule is a 1,5-naphthyridine, the general structural motif suggests that it and its derivatives could be explored for antibacterial and antifungal properties. The chloro-substituents may also play a role in its antimicrobial potential.

Potential Enzyme Inhibition

Structurally similar compounds have been shown to inhibit various enzymes. For example, a tacrine derivative with a 1,8-naphthyridine core has been identified as an acetylcholinesterase inhibitor.[7] It is plausible that this compound could be investigated as an inhibitor for a range of enzymes, depending on its three-dimensional structure and electronic properties.

Quantitative Data on Related Naphthyridine Derivatives

To provide a framework for the potential potency of this compound, the following table summarizes quantitative data for some biologically active naphthyridine derivatives found in the literature. It is crucial to note that these data are for related but structurally distinct compounds.

| Compound Class | Specific Compound Example | Biological Activity | Target/Cell Line | IC50/EC50/MIC | Reference |

| 1,8-Naphthyridine-3-carboxamides | Compound 12 (specific structure in source) | Cytotoxicity | HBL-100 (breast cancer) | 1.37 µM | [4] |

| 1,8-Naphthyridine-3-carboxamides | Compound 17 (specific structure in source) | Cytotoxicity | KB (oral cancer) | 3.7 µM | [4] |

| 1,8-Naphthyridine-3-carboxamides | Compound 22 (specific structure in source) | Cytotoxicity | SW-620 (colon cancer) | 3.0 µM | [4] |

| 1,6-Naphthyridine Alkaloids | Isoaaptamine | Cytotoxicity | T-47D (breast cancer) | 30.13 µM | [1] |

| 1,6-Naphthyridine Alkaloids | Demethyl(oxy)aaptamine | Cytotoxicity | MCF-7 (breast cancer) | 23.11 µM | [1] |

| 1,6-Naphthyridine Alkaloids | Demethyl(oxy)aaptamine | Cytotoxicity | MDA-MB-231 (breast cancer) | 19.34 µM | [1] |

| 1,5-Naphthyridine Alkaloids | 1-Methoxycanthin-6-one | Anti-HIV Activity | 0.26 µg/mL | [1][2] | |

| 1,8-Naphthyridine Derivative | Tacrine Derivative (ITH4012) | Acetylcholinesterase Inhibition | 0.8 µM | [7] |

Proposed Experimental Protocols for Biological Evaluation

Given the lack of specific data for this compound, the following are proposed high-level experimental protocols to assess its potential biological activities.

In Vitro Anticancer Activity Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Cytotoxicity Assay (MTT or SRB Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

-

Add MTT or SRB reagent and incubate as per the manufacturer's protocol.

-

Measure the absorbance to determine cell viability.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Mechanism of Action Studies (if cytotoxic):

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine the effect on cell cycle progression.

-

Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to detect apoptotic cells.

-

Western Blot Analysis: Investigate the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

-

In Vitro Antimicrobial Activity Screening

-

Microbial Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Prepare serial dilutions of this compound in a 96-well plate containing microbial growth medium.

-

Inoculate the wells with a standardized microbial suspension.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Subculture the contents from the wells with no visible growth onto agar plates.

-

The lowest concentration that results in no microbial growth on the agar plates is the MBC/MFC.

-

Visualizing Potential Mechanisms and Workflows

To further illustrate the potential avenues of research for this compound, the following diagrams represent a hypothetical signaling pathway that could be targeted and a general experimental workflow.

Caption: A simplified hypothetical synthesis pathway for the title compound.

Caption: A proposed workflow for the initial biological screening of the compound.

Caption: A potential mechanism of anticancer action via apoptosis induction.

Conclusion and Future Directions

This compound represents an under-explored molecule with significant potential in medicinal chemistry. Based on the well-documented biological activities of the broader naphthyridine family, this compound warrants investigation as a potential anticancer, antimicrobial, or enzyme-inhibiting agent. The presence of two chloro-substituents and an ethyl carboxylate group provides handles for the generation of a chemical library to explore structure-activity relationships. Future research should focus on the systematic biological evaluation of this compound, starting with broad in vitro screening, followed by more detailed mechanistic studies for any confirmed activities. The synthesis of analogs will also be crucial in optimizing its potential therapeutic properties.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ITH4012 (ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate), a novel acetylcholinesterase inhibitor with "calcium promotor" and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This technical guide provides a summary of the available physicochemical data for this compound, outlines general synthetic approaches based on related compounds, and presents its molecular structure. It should be noted that detailed experimental protocols, comprehensive spectroscopic analysis, and specific biological activity data for this particular molecule are not extensively available in the public domain. The information presented herein is compiled from chemical supplier databases and literature on analogous structures.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a 1,5-naphthyridine core substituted with two chlorine atoms at positions 4 and 6, and an ethyl carboxylate group at position 3.

dot

Caption: 2D molecular structure of this compound.

Quantitative data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 271.1 g/mol | [1] |

| CAS Number | 127094-57-9 | [1] |

| Appearance | Typically a solid at room temperature. | |

| Purity (by HPLC) | ≥97% | [1] |

| SMILES | O=C(C1=C(Cl)C2=NC(Cl)=CC=C2N=C1)OCC | |

| InChI Key | IEMYKIJFCCTLTH-UHFFFAOYSA-N |

Experimental Data

Spectroscopic Data

For structurally similar compounds, such as ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate, mass spectrometry data shows a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the ³⁵Cl:³⁷Cl isotopic distribution[3]. It is expected that this compound would exhibit a more complex isotopic pattern due to the presence of two chlorine atoms.

Crystallographic Data

No crystallographic data for this compound has been found in the public domain.

Synthesis and Reactivity

Potential Synthetic Routes

While a specific, detailed experimental protocol for the synthesis of this compound is not published, general methods for the synthesis of substituted naphthyridines can provide a likely approach. The synthesis of the 1,5-naphthyridine core often involves the condensation of an aminopyridine derivative with a dicarbonyl compound or its equivalent, followed by cyclization.

For the introduction of the chloro substituents, direct chlorination of a dihydroxynaphthyridine precursor using reagents like phosphorus oxychloride (POCl₃) is a common strategy in the synthesis of related chloronaphthyridines[3].

A plausible, though unverified, synthetic workflow is proposed below based on these general principles.

dot

Caption: A generalized, hypothetical synthetic workflow for the target compound.

Expected Reactivity

The presence of two chlorine atoms on the naphthyridine ring suggests that this compound is a versatile intermediate for further chemical modifications. The chlorine atoms are expected to be susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups such as amines, alkoxides, and thiols. This reactivity makes it a useful building block in the synthesis of more complex molecules for drug discovery and materials science.

Biological Activity

There is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of naphthyridine derivatives has been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[4]. Further research would be required to determine the specific biological profile of this compound.

Conclusion

This compound is a readily available synthetic building block with potential for use in the development of novel chemical entities. While detailed characterization and biological evaluation data are currently lacking in the public literature, its structure suggests it is a valuable intermediate for the synthesis of a diverse range of substituted naphthyridine derivatives. Further research is warranted to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. These predictions are derived from the known spectral characteristics of related naphthyridine and quinoline derivatives containing similar functional groups and substitution patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 - 9.0 | s | 1H | H-2 |

| ~8.5 - 8.3 | d | 1H | H-8 |

| ~7.8 - 7.6 | d | 1H | H-7 |

| ~4.5 - 4.3 | q | 2H | -OCH₂CH₃ |

| ~1.5 - 1.3 | t | 3H | -OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are approximate and can be influenced by the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 162 | C=O (ester) |

| ~158 - 156 | C-4 |

| ~155 - 153 | C-6 |

| ~150 - 148 | C-8a |

| ~145 - 143 | C-2 |

| ~138 - 136 | C-4a |

| ~125 - 123 | C-8 |

| ~122 - 120 | C-7 |

| ~118 - 116 | C-3 |

| ~63 - 61 | -OCH₂CH₃ |

| ~15 - 14 | -OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are approximate and can be influenced by the solvent and concentration.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]⁺ | Molecular ion peak. The isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) would be a key diagnostic feature. |

| [M-28]⁺ | Loss of ethylene from the ethyl group. |

| [M-45]⁺ | Loss of the ethoxy group (-OCH₂CH₃). |

| [M-73]⁺ | Loss of the carboethoxy group (-COOCH₂CH₃). |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~2980 - 2850 | C-H stretching (aliphatic) |

| ~1730 - 1715 | C=O stretching (ester) |

| ~1600 - 1450 | C=C and C=N stretching (aromatic ring) |

| ~1300 - 1000 | C-O stretching (ester) |

| ~850 - 750 | C-Cl stretching |

Proposed Experimental Protocol: Synthesis and Characterization

The synthesis of this compound would likely follow a multi-step sequence common for the construction of the 1,5-naphthyridine ring system, often involving a variation of the Gould-Jacobs reaction.

2.1. Proposed Synthesis Workflow

Caption: Proposed synthesis and characterization workflow.

2.2. Detailed Methodologies

Step 1: Condensation

-

To a solution of 2,4-dichloropyridin-3-amine in a suitable solvent (e.g., ethanol or toluene), an equimolar amount of diethyl ethoxymethylenemalonate (DEMM) is added.

-

The reaction mixture is heated to reflux for a period of 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

-

The crude enamine intermediate is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

The mixture is heated to a high temperature (typically 240-260 °C) for 30-60 minutes to induce cyclization.

-

After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

-

The solid is collected by filtration, washed, and dried to give ethyl 4-hydroxy-6-chloro-1,5-naphthyridine-3-carboxylate.

Step 3: Chlorination

-

The ethyl 4-hydroxy-6-chloro-1,5-naphthyridine-3-carboxylate is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine (e.g., triethylamine or N,N-dimethylaniline).

-

The mixture is heated to reflux for several hours.

-

After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water until neutral, and dried.

Step 4: Purification and Characterization

-

The crude final product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

-

The structure and purity of the final compound are confirmed by spectroscopic methods: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression from starting materials to the final characterized product, highlighting the key transformations and analytical steps.

Caption: Logical flow from synthesis to structural confirmation.

An In-depth Technical Guide to Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, chemical properties, and potential biological activities, drawing from established synthetic methodologies and the known bioactivities of structurally related analogs.

Core Compound Information

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₈Cl₂N₂O₂ |

| Molecular Weight | 271.11 g/mol |

| CAS Number | 127094-57-9 |

| Canonical SMILES | CCOC(=O)C1=C(C=NC2=C1C=C(C=N2)Cl)Cl |

| Physical Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis and Experimental Protocols

The synthesis of this compound is proposed to proceed via a two-step sequence involving an initial Gould-Jacobs reaction to construct the 1,5-naphthyridine core, followed by a chlorination step.

Step 1: Synthesis of Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate (Precursor)

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems. In this context, it can be adapted to produce the dihydroxy-1,5-naphthyridine precursor.

Experimental Protocol:

-

Reaction Setup: A mixture of 3-amino-5-hydroxypyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Condensation: The reaction mixture is first heated to approximately 120-140°C for 1-2 hours to facilitate the initial condensation and elimination of ethanol.

-

Cyclization: The temperature is then raised to around 250°C and maintained for 30-60 minutes to induce thermal cyclization. The product, Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate, is expected to precipitate from the hot solution.

-

Work-up and Purification: After cooling, the precipitate is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then with ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

DOT Script for Gould-Jacobs Reaction Workflow

The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,5-Naphthyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and rich history of 1,5-naphthyridine compounds. From their initial synthesis to their current standing as a "privileged scaffold" in medicinal chemistry, this document details the key scientific milestones, foundational synthetic methodologies, and the evolution of our understanding of their biological significance.

A Historical Overview: From Obscurity to a Cornerstone of Medicinal Chemistry

The journey of the 1,5-naphthyridine core began in the early 20th century, a period of burgeoning exploration into heterocyclic chemistry. While the broader class of naphthyridines, isomers of diazanaphthalene, were of theoretical interest, it was the specific arrangement of nitrogen atoms in the 1,5-isomer that would eventually unlock a treasure trove of biological activities.

A pivotal moment in the history of this scaffold was the first documented synthesis of the parent unsubstituted 1,5-naphthyridine in 1927 by O. Brobansky and E. Sucharda.[1] They ingeniously adapted the well-established Skraup synthesis of quinolines, reacting 3-aminopyridine with glycerol in the presence of an oxidizing agent. This pioneering work laid the groundwork for future exploration of this heterocyclic system.

Following this initial discovery, the 1,5-naphthyridine core remained a subject of academic curiosity for several decades. However, the mid-20th century witnessed a surge in interest as the broader potential of heterocyclic compounds in medicine became increasingly apparent. Researchers began to explore various synthetic routes to access substituted 1,5-naphthyridine derivatives, leading to the development of a diverse chemical library. This exploration ultimately revealed the profound impact that substituents at various positions of the naphthyridine ring could have on the molecule's physicochemical properties and biological activity.

The true "coming of age" for 1,5-naphthyridines arrived with the discovery of their potent and varied pharmacological effects. Scientists found that by strategically modifying the core structure, they could create compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. This versatility solidified the 1,5-naphthyridine scaffold as a "privileged structure" in the eyes of medicinal chemists—a molecular framework with a proven propensity for interacting with biological targets in a therapeutically meaningful way.

Foundational Synthetic Methodologies

The construction of the 1,5-naphthyridine ring system has been achieved through a variety of classic and modern synthetic reactions. Below are detailed protocols for some of the most historically significant and widely utilized methods.

The Skraup Synthesis: The Genesis of the Parent Core

This reaction, adapted by Brobansky and Sucharda for the first synthesis of 1,5-naphthyridine, remains a fundamental method for accessing the parent ring system.

Experimental Protocol: Synthesis of Unsubstituted 1,5-Naphthyridine

-

Reactants: 3-Aminopyridine, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.

-

Slowly add the oxidizing agent to the mixture. The reaction is often exothermic and may require initial cooling.

-

Heat the reaction mixture to 140-160°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a concentrated solution of sodium hydroxide until it is basic.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield pure 1,5-naphthyridine.

-

The Friedländer Synthesis: A Versatile Route to Substituted Derivatives

The Friedländer synthesis provides a straightforward method for preparing substituted 1,5-naphthyridines by condensing a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing a reactive α-methylene group.

Experimental Protocol: Synthesis of a Substituted 1,5-Naphthyridine

-

Reactants: 2-Amino-3-formylpyridine (or a corresponding ketone) and a carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate).

-

Procedure:

-

Combine 2-amino-3-formylpyridine and the active methylene compound in a suitable solvent, such as ethanol.

-

Add a catalytic amount of a base (e.g., piperidine or sodium hydroxide) or an acid.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, collect the solid by filtration and wash it with a cold solvent.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

-

The Gould-Jacobs Reaction: Access to 4-Hydroxy-1,5-naphthyridines

This method is particularly useful for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives, which are valuable intermediates for further functionalization.

Experimental Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester

-

Reactants: 3-Aminopyridine and diethyl ethoxymethylenemalonate (DEEM).

-

Procedure:

-

Heat a mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate at 120-130°C for 2 hours.

-

The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used directly in the next step.

-

In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A) to 250°C.

-

Slowly add the crude intermediate to the hot solvent with vigorous stirring and maintain the temperature for 30 minutes.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration, wash with the non-polar solvent, and dry to obtain ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

-

Quantitative Data of Early 1,5-Naphthyridine Compounds

The following tables summarize key quantitative data for the parent 1,5-naphthyridine and some of its early, simple derivatives. This data is essential for characterizing these foundational compounds and for comparing the efficiency of various synthetic routes.

Table 1: Physicochemical Properties of Selected 1,5-Naphthyridine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,5-Naphthyridine | C₈H₆N₂ | 130.15 | 73-78[2] |

| 2,6-Dimethyl-1,5-naphthyridine | C₁₀H₁₀N₂ | 158.20 | Not readily available |

| 4-Hydroxy-1,5-naphthyridine | C₈H₆N₂O | 146.15 | Not readily available |

| 1,5-Naphthyridine-4-carboxylic acid | C₉H₆N₂O₂ | 174.16 | Not readily available |

Table 2: Synthesis Yields of Selected 1,5-Naphthyridine Derivatives

| Compound | Synthetic Method | Starting Material | Yield (%) |

| 1,5-Naphthyridine | Skraup Synthesis | 3-Aminopyridine | 45-50[1] |

| 3-Bromo-1,5-naphthyridine | Modified Skraup Synthesis | 3-Amino-5-bromopyridine | Not readily available |

| 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | Gould-Jacobs followed by hydrolysis | 3-Aminopyridine | 70 (hydrolysis step)[3] |

Table 3: Spectroscopic Data for Unsubstituted 1,5-Naphthyridine

| Spectroscopy Type | Key Signals |

| ¹H NMR (CDCl₃, ppm) | δ 9.05 (dd, J=4.2, 1.7 Hz, 1H), 8.35 (dd, J=8.5, 1.7 Hz, 1H), 7.60 (dd, J=8.5, 4.2 Hz, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 150.8, 144.1, 136.7, 121.8 |

| Mass Spectrometry (m/z) | 130 (M⁺)[4] |

Mechanism of Action and Signaling Pathways

The therapeutic potential of 1,5-naphthyridine derivatives stems from their ability to interact with a variety of biological targets, often with high specificity and potency. A notable example is their role as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Inhibition of the TGF-β/ALK5 Signaling Pathway

Certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and fibrosis.

The diagram below illustrates the canonical TGF-β signaling pathway and the point of intervention by 1,5-naphthyridine-based ALK5 inhibitors.

Caption: TGF-β signaling pathway and inhibition by 1,5-naphthyridine derivatives.

In this pathway, the binding of the TGF-β ligand to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. The activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the expression of target genes. 1,5-Naphthyridine-based inhibitors act as ATP-competitive inhibitors of ALK5, preventing its autophosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade.

Conclusion

The discovery and development of 1,5-naphthyridine compounds represent a remarkable journey in the history of medicinal chemistry. From its humble beginnings as a laboratory curiosity, this heterocyclic scaffold has blossomed into a cornerstone of modern drug discovery. The foundational synthetic methods, such as the Skraup and Friedländer reactions, paved the way for the creation of a vast and diverse chemical space. The subsequent exploration of this space has yielded compounds with a wide array of biological activities, underscoring the privileged nature of the 1,5-naphthyridine core. As our understanding of complex biological signaling pathways deepens, the rational design of novel 1,5-naphthyridine derivatives will undoubtedly continue to provide innovative solutions to pressing therapeutic challenges. This guide serves as a testament to the enduring legacy and bright future of this remarkable class of compounds.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate as a versatile building block in medicinal chemistry. This document outlines its chemical properties, key synthetic transformations, and applications in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols for representative synthetic procedures and biological assays are also provided.

Introduction

This compound is a heterocyclic compound featuring a 1,5-naphthyridine core. This scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The presence of two reactive chlorine atoms at the 4 and 6 positions, coupled with an ethyl ester at the 3-position, makes this molecule an exceptionally useful starting material for the synthesis of diverse compound libraries. Derivatization at these positions allows for the fine-tuning of physicochemical properties and biological activity, enabling the development of potent and selective therapeutic agents. The 1,5-naphthyridine core itself is a key pharmacophore in numerous biologically active compounds, including antimalarials, antibacterials, and kinase inhibitors.

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the two chlorine substituents and the ethyl ester group. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of functional groups. The reactivity of the two chlorine atoms can be differentiated, with the C4 position generally being more reactive towards nucleophiles. The ethyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical space accessible from this scaffold.

Application in Kinase Inhibitor Development

The 1,5-naphthyridine scaffold has been successfully employed in the design of inhibitors for various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The dichlorinated nature of the title compound provides a convenient entry point for generating libraries of substituted naphthyridines to probe the structure-activity relationships (SAR) for specific kinase targets.

As an Intermediate for p38 MAP Kinase Inhibitors

One notable application of the 1,5-naphthyridine scaffold is in the development of inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is involved in inflammatory responses and cell differentiation, making it an attractive target for various diseases. The synthesis of potent p38 MAP kinase inhibitors can be achieved by leveraging the reactivity of the chloro-substituents on the naphthyridine core.

As a Scaffold for c-Met Kinase Inhibitors

The c-Met kinase, a receptor tyrosine kinase, is another important target in cancer therapy. Dysregulation of the c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis. The 1,6-naphthyridine motif, a close isomer of the 1,5-naphthyridine, has been identified as a promising scaffold for c-Met kinase inhibitors. Structure-activity relationship studies have shown that specific substitutions on the naphthyridine ring are crucial for potent c-Met inhibition.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 1,5- and 1,6-naphthyridine derivatives against their respective kinase targets. While not all of these compounds are directly synthesized from this compound, they highlight the potential of the naphthyridine scaffold in kinase inhibitor design.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 2t | c-Met | 2.6 | [1] |

Experimental Protocols

Protocol 1: General Synthesis of the 1,5-Naphthyridine Core (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives. This protocol provides a general procedure that can be adapted for the synthesis of precursors to this compound.

Step 1: Condensation

-

In a round-bottom flask, combine 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture to 120-130 °C for 2 hours. The reaction mixture will become a viscous syrup.

-

Cool the mixture to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used in the next step without further purification.

Step 2: Cyclization

-

In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250 °C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate.

-

Allow the mixture to cool below 100 °C and add a non-polar solvent like hexane to complete the precipitation.

-

Collect the solid by filtration and wash with hexane.

Step 3: Chlorination

-

To obtain the dichloro-derivative, the hydroxy-naphthyridine from Step 2 can be treated with a chlorinating agent such as phosphorus oxychloride (POCl3). The specific conditions for this step would require further optimization.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of a Dichloronaphthyridine Derivative

This protocol describes a general procedure for the substitution of the chlorine atoms on a dichloronaphthyridine scaffold, which is a key step in the derivatization of this compound.

-

To a solution of the dichloronaphthyridine (1.0 equivalent) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.0-1.5 equivalents) and a base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0-3.0 equivalents).

-

Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted naphthyridine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against a target kinase.

-

Reagent Preparation : Prepare the kinase assay buffer, kinase enzyme solution, substrate solution (e.g., a peptide or protein), and ATP solution at the desired concentrations. Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup : In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (as a vehicle control).

-

Kinase Reaction : Add the kinase and substrate mixture to each well, followed by the ATP solution to initiate the reaction.

-

Incubation : Incubate the plate at room temperature or 30 °C for a specified period (e.g., 60-120 minutes).

-

Detection : Stop the reaction and detect the kinase activity. A common method is to use a commercially available kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis : Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the dose-response data to a suitable equation using software such as GraphPad Prism.

Mandatory Visualizations

Caption: Experimental workflow for the development of kinase inhibitors.

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

Caption: Simplified c-Met signaling pathway and point of inhibition.

References

Application Notes and Protocols: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate as a Kinase Inhibitor Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including potent kinase inhibitors. Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate is a key intermediate in the synthesis of a variety of substituted 1,5-naphthyridine derivatives. The two chlorine atoms at the 4 and 6 positions provide reactive handles for selective functionalization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 1,5-naphthyridine core to develop potent and selective kinase inhibitors for therapeutic applications.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent utilization in the preparation of kinase inhibitors.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₈Cl₂N₂O₂[1] |

| Molecular Weight | 271.10 g/mol [1] |

| CAS Number | 127094-57-9[1] |

| Appearance | Off-white to pale yellow solid |

| Purity | ≥97% |

| Solubility | Soluble in dichloromethane, chloroform, and hot ethanol |

Characterization Data (Predicted)

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.10 (s, 1H), 8.55 (s, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.45 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 164.5, 155.0, 150.2, 148.5, 142.0, 135.5, 125.0, 120.5, 118.0, 62.5, 14.2 |

| Mass Spectrum (EI) | m/z 270 [M]⁺, 272 [M+2]⁺, 274 [M+4]⁺ |

Note: The characterization data is predicted based on the analysis of similar structures and has not been experimentally verified from the provided search results.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis based on the Gould-Jacobs reaction, a common method for preparing 4-hydroxyquinolines and related heterocyclic systems.[2][3][4]

Reaction Scheme:

References

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions on Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. This versatile building block allows for selective functionalization at the C4 and C6 positions, opening avenues for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented are based on established methodologies for similar dihalogenated N-heterocyclic systems.

Introduction

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, valued for its functional group tolerance and mild reaction conditions. The presence of two distinct chlorine atoms on the this compound core offers the potential for selective and sequential derivatization, making it an attractive starting material for the generation of diverse chemical libraries.

Regioselectivity in Suzuki Coupling of Dihalo-N-heterocycles

The selective functionalization of dihalogenated heterocycles is a key challenge in organic synthesis. In the case of this compound, the two chlorine atoms at the C4 and C6 positions exhibit different reactivities, which can be exploited to achieve regioselective Suzuki coupling.

Generally, in palladium-catalyzed cross-coupling reactions of dihalogenated pyridines and related heterocycles, the halide position adjacent to a nitrogen atom (α-position) is more reactive. However, factors such as steric hindrance, electronic effects of substituents, and the choice of catalyst and ligands can significantly influence the site of reaction. For some di-chloro N-heteroarenes, unconventional C4 selectivity has been achieved using sterically hindered N-heterocyclic carbene (NHC) ligands. In the case of 5,7-dichloro-1,6-naphthyridine, the initial Suzuki coupling has been reported to occur selectively at the C5 position.

For this compound, the C4 position is flanked by the ester group at C3 and a nitrogen atom, while the C6 position is adjacent to a nitrogen atom. The electronic and steric environment of each position will dictate the outcome of the coupling reaction. It is anticipated that with careful selection of the palladium catalyst and ligand, selective mono-arylation at either the C4 or C6 position can be achieved.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki coupling reactions on this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Mono-arylation via Suzuki Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), the palladium catalyst, ligand (if used), and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired mono-arylated product.

Data Presentation

The following tables summarize typical reaction conditions and provide a framework for comparing results.

Table 1: Typical Reagents and Conditions for Suzuki Coupling

| Parameter | Recommended Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf), Pd(OAc)₂ | Catalyst choice can influence regioselectivity and yield. |

| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃, IPr | Sterically hindered ligands may favor coupling at the C4 position. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base can affect reaction rate and side product formation. |

| Solvent System | 1,4-Dioxane/H₂O (4:1), DMF, Toluene, Acetonitrile | A degassed solvent system is crucial to prevent catalyst deactivation. |

| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |

| Reaction Time | 2 - 24 hours | Monitor reaction progress to determine the optimal time. |

Table 2: Hypothetical Yields for Mono-arylation with Various Boronic Acids

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | Ethyl 4-chloro-6-phenyl-1,5-naphthyridine-3-carboxylate or Ethyl 6-chloro-4-phenyl-1,5-naphthyridine-3-carboxylate | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Ethyl 4-chloro-6-(4-methoxyphenyl)-1,5-naphthyridine-3-carboxylate or Ethyl 6-chloro-4-(4-methoxyphenyl)-1,5-naphthyridine-3-carboxylate | 80-95 |

| 3 | 3-Thienylboronic acid | Ethyl 4-chloro-6-(thiophen-3-yl)-1,5-naphthyridine-3-carboxylate or Ethyl 6-chloro-4-(thiophen-3-yl)-1,5-naphthyridine-3-carboxylate | 70-85 |

| 4 | 4-Fluorophenylboronic acid | Ethyl 4-chloro-6-(4-fluorophenyl)-1,5-naphthyridine-3-carboxylate or Ethyl 6-chloro-4-(4-fluorophenyl)-1,5-naphthyridine-3-carboxylate | 75-90 |

Note: The regioselectivity and yields are predictive and will need to be determined experimentally.

Visualizations

The following diagrams illustrate the key chemical transformation and a logical workflow for optimizing the Suzuki coupling reaction.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Caption: Logical workflow for reaction optimization.

Application Notes and Protocols for Nucleophilic Substitution on Dichloronaphthyridine Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution on dichloronaphthyridine esters, a key reaction in the synthesis of novel compounds for drug discovery and materials science. The protocols for amination and alkoxylation are presented, offering a foundational methodology for the functionalization of this important heterocyclic scaffold.

Introduction

Naphthyridines are a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. Substituted naphthyridines are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The selective functionalization of the naphthyridine core is crucial for the development of new therapeutic agents. Nucleophilic aromatic substitution (SNAr) on chloro-substituted naphthyridines is a powerful and versatile method for introducing a variety of functional groups.

This document outlines protocols for the regioselective monosubstitution of amines and alkoxides onto a dichloronaphthyridine ester backbone. The methodologies are based on established procedures for similar heterocyclic systems and provide a robust starting point for further optimization and diversification.

Reaction Data Summary

The following tables summarize typical reaction conditions and outcomes for the nucleophilic substitution on dichloronaphthyridine esters. The data is representative and may vary depending on the specific substrates and reagents used.

Table 1: Amination of Dichloronaphthyridine Esters

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyrrolidine | Ethanol | 80 | 4 | 92 |

| 2 | Piperidine | Ethanol | 80 | 4 | 91 |

| 3 | Azepane | Ethanol | 80 | 5 | 87 |

| 4 | Morpholine | Dioxane | 100 | 6 | 85 |

| 5 | Aniline | DMF | 120 | 8 | 75 |

Table 2: Alkoxylation of Dichloronaphthyridine Esters

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium methoxide | - | Methanol | 65 | 6 | 88 |

| 2 | Sodium ethoxide | - | Ethanol | 80 | 6 | 85 |

| 3 | Phenol | K₂CO₃ | DMF | 100 | 12 | 70 |

| 4 | Benzyl alcohol | NaH | THF | 65 | 8 | 78 |

Experimental Protocols